PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)
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Overview
Description
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt): is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring saturated C16:0 fatty acids at the sn-1 and sn-2 positions. It shares the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(3,4,5)-P3 plays a crucial role in cellular signaling pathways by regulating various cellular processes .
Preparation Methods
Synthetic Routes:: The synthesis of PtdIns-(3,4,5)-P3 involves the following steps:
Starting Material: Phosphatidylinositol (PtdIns) serves as the starting material.
Phosphorylation: PtdIns undergoes phosphorylation at the 3, 4, and 5 positions using specific kinases.
Lipid Modification: The resulting PtdIns-(3,4,5)-P3 is modified with palmitoyl groups at the sn-1 and sn-2 positions.
Sodium Salt Formation: The final compound is converted to its sodium salt form for stability and solubility.
Industrial Production:: Industrial production methods typically involve enzymatic or chemical synthesis, followed by purification and formulation into a stable product.
Chemical Reactions Analysis
Reactions:: PtdIns-(3,4,5)-P3 can undergo various reactions, including:
Phosphorylation: Further phosphorylation to generate other inositol phosphates.
Hydrolysis: Cleavage by phosphoinositide-specific phospholipase C to produce inositol triphosphate (IP3) and DAG.
Phosphorylation Kinases: Enzymes such as PI3-kinase.
Phospholipase C: Enzyme responsible for hydrolysis.
Solvents: Organic solvents like chloroform and methanol.
Major Products:: The major products include PtdIns-(3,4,5)-P3 itself, as well as its hydrolysis products (IP3 and DAG).
Scientific Research Applications
PtdIns-(3,4,5)-P3 is extensively studied due to its critical roles:
Cell Signaling: Regulates cell growth, survival, and proliferation.
Metabolism: Influences glucose homeostasis and lipid metabolism.
Immune Response: Modulates immune cell activation and function.
Cancer Research: Implicated in cancer progression and metastasis.
Mechanism of Action
PtdIns-(3,4,5)-P3 acts as a second messenger by binding to specific proteins, including Akt (protein kinase B), leading to downstream signaling cascades. It activates pathways involved in cell survival, growth, and motility.
Comparison with Similar Compounds
PtdIns-(3,4,5)-P3 is unique in its specific phosphorylation pattern and role in PI3K/Akt signaling. Similar compounds include PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) and PtdIns-(1,2-dipalmitoyl) (ammonium salt) .
Properties
IUPAC Name |
tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHWJEMVEFYEGE-GQDGIFEPSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78Na4O22P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1138.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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